molecular formula C9H17NO B13243795 2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol

2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol

Cat. No.: B13243795
M. Wt: 155.24 g/mol
InChI Key: UKFIPVORYUKKQU-UHFFFAOYSA-N
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Description

2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol is an organic compound with the molecular formula C9H17NO It is characterized by the presence of a cyclohexene ring attached to an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol typically involves the reaction of cyclohex-3-en-1-ylmethylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Cyclohex-3-en-1-ylmethylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohex-3-en-1-ylmethyl ketone or aldehyde.

    Reduction: Formation of cyclohex-3-en-1-ylmethyl alcohol or amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Cyclohex-3-en-1-ylmethyl)amino]ethanol
  • 2-[(Cyclohex-3-en-1-ylmethyl)amino]propan-1-ol
  • 2-[(Cyclohex-3-en-1-ylmethyl)amino]butan-1-ol

Uniqueness

2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol is unique due to its specific structure, which combines a cyclohexene ring with an aminoethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol, also known by its CAS number 23538-12-7, is an organic compound that has garnered interest in various biological and pharmaceutical applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₉H₁₇NO
  • Molecular Weight : 155.24 g/mol
  • CAS Number : 23538-12-7

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with biological targets. The presence of the amino group facilitates hydrogen bonding with receptors, while the cyclohexene moiety may enhance lipophilicity, allowing for better membrane penetration.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on structurally related compounds showed effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics.

Neuroprotective Effects

Preliminary studies have indicated that this compound may possess neuroprotective properties. It appears to inhibit certain pathways associated with oxidative stress and neuronal apoptosis, making it a candidate for further investigation in neurodegenerative diseases.

Cell Culture Applications

This compound has been utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This property is crucial for experiments requiring stable physiological conditions.

Study on Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of cyclohexene-based amines were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for related compounds, suggesting that this compound may have similar efficacy.

Neuroprotection in In Vitro Models

A recent investigation evaluated the neuroprotective effects of various amino alcohols in neuronal cell lines exposed to oxidative stress. The study found that compounds with similar structures reduced cell death by approximately 40% compared to controls, indicating potential therapeutic benefits for conditions like Alzheimer's disease.

Data Tables

Property Value
Molecular FormulaC₉H₁₇NO
Molecular Weight155.24 g/mol
CAS Number23538-12-7
Antimicrobial MIC (example)32 µg/mL
Neuroprotection Efficacy40% reduction in cell death

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-(cyclohex-3-en-1-ylmethylamino)ethanol

InChI

InChI=1S/C9H17NO/c11-7-6-10-8-9-4-2-1-3-5-9/h1-2,9-11H,3-8H2

InChI Key

UKFIPVORYUKKQU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CNCCO

Origin of Product

United States

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